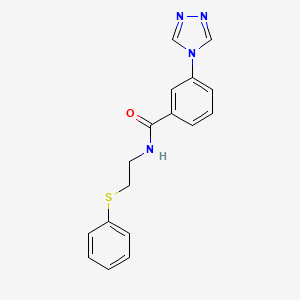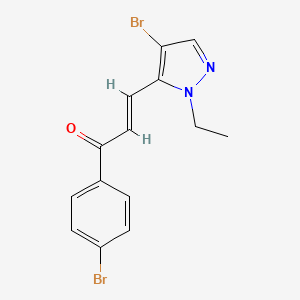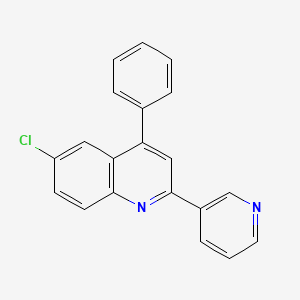
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 1,2,4-triazole ring and a phenylsulfanyl group, making it a molecule of interest due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the phenylsulfanyl group: This step involves the reaction of a phenylthiol with an appropriate alkyl halide to form the phenylsulfanyl ethyl intermediate.
Coupling with benzamide: The final step involves the coupling of the phenylsulfanyl ethyl intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and benzamide moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or benzamide derivatives.
Substitution: Substituted phenyl or triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The phenylsulfanyl and triazole moieties are often key to its activity, enabling interactions with specific biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-phenylethyl)-3-(1,2,4-triazol-4-yl)benzamide: Lacks the sulfanyl group, which may affect its biological activity.
N-(2-phenylsulfanylethyl)-3-(1,2,3-triazol-4-yl)benzamide: Contains a different triazole isomer, which may influence its chemical reactivity and biological properties.
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)aniline: Substitutes the benzamide with an aniline group, potentially altering its interaction with biological targets.
Uniqueness
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the phenylsulfanyl and 1,2,4-triazole moieties, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that may not be observed in similar compounds.
Eigenschaften
IUPAC Name |
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(18-9-10-23-16-7-2-1-3-8-16)14-5-4-6-15(11-14)21-12-19-20-13-21/h1-8,11-13H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGNTWRUYAHKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)

![N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5335683.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)
![N-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5335717.png)
![4-[(1-benzyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335724.png)

![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5335731.png)

![3-{[2-(Difluoromethoxy)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5335752.png)
![2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5335758.png)
